9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 303061-22-5
VCID: VC15072101
InChI: InChI=1S/C25H23ClN2O4/c1-29-18-8-4-15(5-9-18)20-14-21-19-13-17(26)7-11-22(19)32-25(28(21)27-20)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3
SMILES:
Molecular Formula: C25H23ClN2O4
Molecular Weight: 450.9 g/mol

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 303061-22-5

Cat. No.: VC15072101

Molecular Formula: C25H23ClN2O4

Molecular Weight: 450.9 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 303061-22-5

Specification

CAS No. 303061-22-5
Molecular Formula C25H23ClN2O4
Molecular Weight 450.9 g/mol
IUPAC Name 9-chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C25H23ClN2O4/c1-29-18-8-4-15(5-9-18)20-14-21-19-13-17(26)7-11-22(19)32-25(28(21)27-20)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3
Standard InChI Key BFJOCYFSSYKAAR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C=C5)OC)OC

Introduction

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a complex organic compound belonging to the class of benzoxazines. It features a unique structural arrangement characterized by a dihydropyrazolo core fused with a benzoxazine ring, which enhances its chemical properties and biological activities. The compound's molecular formula and weight are not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 450.9 g/mol.

Structural Characteristics

The compound's structure includes multiple aromatic rings and functional groups, such as a chloro group and methoxy substituents, which contribute to its reactivity and potential biological activity. The presence of these substituents enhances solubility and reactivity, making it a promising candidate for medicinal chemistry applications.

Synthesis

The synthesis of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine typically involves multi-step organic reactions. These reactions require careful control of parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed in industrial settings to enhance scalability and consistency of production.

Chemical Reactivity

The chemical reactivity of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine can be explored through various reactions typical of benzoxazines and pyrazoles. These reactions may include modifications to the chloro group or methoxy substituents, which can alter its biological activity and chemical properties.

Comparison with Similar Compounds

Several compounds share structural features or biological activities with 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine. For example:

Compound NameStructure FeaturesUnique Aspects
9-Bromo-5-(4-methylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazineContains bromine instead of chlorineDifferent reactivity profiles due to bromine
9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazineFeatures fluorine substitutionPotentially altered biological activity due to fluorine
7-Nitro-5-(4-methoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazineNitro group presenceIncreased biological activity due to nitro group

These comparisons highlight the importance of substituents in modifying the chemical and biological properties of benzoxazine derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator